molecular formula C10H14N2 B13271352 (2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine

(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine

Cat. No.: B13271352
M. Wt: 162.23 g/mol
InChI Key: XPDQCJVZLVVHAP-UHFFFAOYSA-N
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Description

(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a pyridine ring and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyridine with (2-Methylprop-2-en-1-yl)amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine is unique due to its specific combination of a pyridine ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine is an organic compound characterized by a unique structural arrangement that includes a 2-methylprop-2-en-1-yl group linked to a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For instance, certain derivatives of pyridine and alkene functionalities have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or ferroptosis, processes that are critical in cancer therapy.

Case Study : A study on thiazole derivatives indicated that similar electrophilic compounds could selectively induce ferroptosis in cancer cells by targeting glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular redox balance . Given the structural similarities, this compound may exhibit comparable mechanisms.

Antimicrobial Activity

The compound's potential antimicrobial properties have not been extensively documented; however, related pyridine derivatives have demonstrated activity against various pathogens. For example, thiazole-bearing compounds have shown effectiveness against Candida albicans and Aspergillus niger, indicating that modifications in the structure can lead to enhanced antimicrobial efficacy .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the importance of electrophilic compounds in modulating neuroinflammation and oxidative stress. Compounds with similar functionalities to this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Electrophilicity : The presence of electrophilic centers can enhance reactivity towards biological targets.
  • Hydrophobicity : Modifications that increase lipophilicity may improve membrane permeability and bioavailability.
  • Functional Groups : Substituents on the pyridine ring can significantly affect binding affinity and selectivity towards specific biological targets.

Research Findings Summary Table

Activity Type Related Compounds Mechanism of Action References
AnticancerThiazole derivativesInduction of ferroptosis via GPX4 inhibition
AntimicrobialPyridine derivativesDisruption of microbial cell wall synthesis
NeuroprotectiveElectrophilic compoundsModulation of oxidative stress

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C10H14N2/c1-9(2)7-12-8-10-3-5-11-6-4-10/h3-6,12H,1,7-8H2,2H3

InChI Key

XPDQCJVZLVVHAP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC1=CC=NC=C1

Origin of Product

United States

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